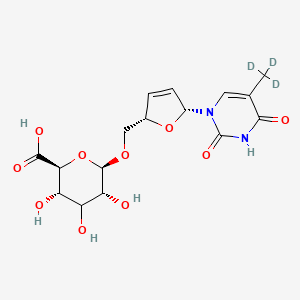
1-Butyl-2-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-methylcyclopropane is an organic compound with the molecular formula C₈H₁₆ . It is a cycloalkane, specifically a cyclopropane derivative, characterized by a three-membered ring structure with a butyl group and a methyl group attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-2-methylcyclopropane can be synthesized through several methods. One common approach involves the reduction of adducts of dihalocarbenes and olefins . This method typically requires specific reaction conditions, such as the presence of a reducing agent and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or other reduced compounds.
Aplicaciones Científicas De Investigación
1-Butyl-2-methylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigation of its potential therapeutic properties and applications in drug development.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 1-butyl-2-methylcyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- cis-1-Butyl-2-methylcyclopropane
- trans-1-Butyl-2-methylcyclopropane
- 1-Butyl-2-methylcyclopropane, (Z)-
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and stability are influenced by the presence of the butyl and methyl groups, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
2511-92-4 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
1-butyl-2-methylcyclopropane |
InChI |
InChI=1S/C8H16/c1-3-4-5-8-6-7(8)2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
IWTBNPKBPXCCIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


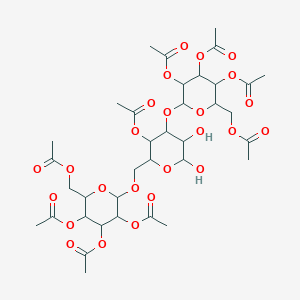
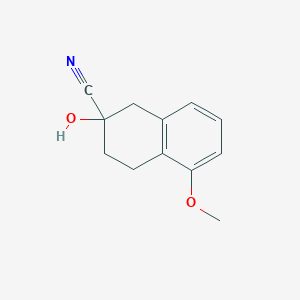

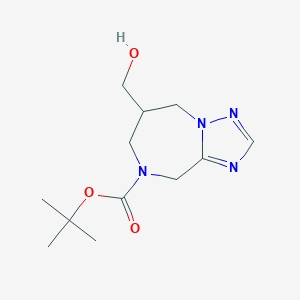
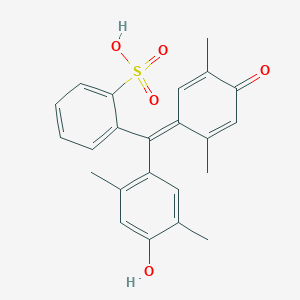
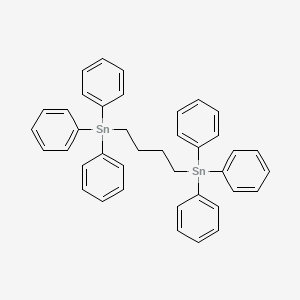
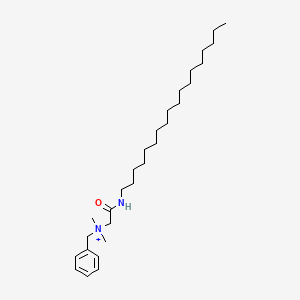

![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)


